The compound (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride, with the Chemical Abstracts Service (CAS) number 1351608-77-9, is a complex organic molecule that incorporates both thiazole and piperazine moieties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is synthesized through methods involving thiazole derivatives and piperazine, which are commonly employed in medicinal chemistry due to their biological activity. The synthesis and characterization of this compound can be found in various chemical databases and literature, including ChemSrc and Chemical Book, which provide detailed information on its properties and potential applications .
The compound belongs to the class of thiazole-containing compounds, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the piperazine ring further enhances its pharmacological profile by potentially improving solubility and bioavailability.
The synthesis of (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves several steps:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) can vary based on the desired yield and purity of the final product.
The molecular formula for this compound is , with a molecular weight of approximately 435.0 g/mol. The structure features:
The structural representation can be described using SMILES notation: Cc1nc(C)c(C(=O)N2CCN(Cc3csc(-c4ccccc4)n3)CC2)s1.Cl, indicating the arrangement of atoms within the molecule .
The compound may undergo several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related analogs.
Data regarding specific targets or pathways involved would require further experimental validation through pharmacological studies.
While specific data on density and boiling point are not readily available, general properties include:
Key chemical properties include:
Relevant analyses such as melting point determination or spectroscopic methods (NMR, IR) would provide further insights into these properties .
This compound has potential applications in scientific research and medicinal chemistry:
Research into thiazole derivatives has shown promising results in various therapeutic areas, indicating that this compound may contribute significantly to ongoing pharmaceutical development efforts .
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7